1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core, a heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing substituent at position 1, which enhances metabolic stability and solubility compared to non-oxidized thioether analogs .
- N-(4-Fluorophenethyl)carboxamide: The fluorinated aromatic side chain at position 4 may improve target binding affinity through hydrophobic and halogen-bonding interactions .
- 3-Methyl group: A small alkyl substituent at position 3 likely reduces steric hindrance while modulating lipophilicity.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(4-fluorophenyl)ethyl]-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4S/c1-15-22-19(24(30)26-10-8-16-4-6-17(25)7-5-16)13-20(21-3-2-11-33-21)27-23(22)29(28-15)18-9-12-34(31,32)14-18/h2-7,11,13,18H,8-10,12,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDLMSCKAFMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic applications.
Molecular Structure
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Tetrahydrothiophene ring : This moiety may enhance lipophilicity and facilitate interactions with biological membranes.
- Pyrazolo[3,4-b]pyridine core : Known for diverse pharmacological activities, including anti-inflammatory and anticancer properties.
- Fluorophenethyl group : The presence of fluorine can influence the compound's metabolic stability and binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydrothiophene ring through cyclization reactions.
- Introduction of the pyrazolo[3,4-b]pyridine structure via condensation reactions with appropriate precursors.
- Final modifications to incorporate the fluorophenethyl and furan groups.
These steps require careful optimization of reaction conditions to maximize yield and minimize side products.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key findings include:
Antitumor Activity
Research indicates that compounds with a pyrazolo[3,4-b]pyridine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that similar derivatives showed IC50 values in the micromolar range against breast cancer cells.
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Properties
Compounds containing thiophene rings have been reported to possess antimicrobial activity:
- Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies have documented the biological effects of related compounds:
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in cancer cell growth (e.g., topoisomerases).
- Modulation of signaling pathways , such as NF-kB and MAPK pathways, which are crucial for inflammation and cancer progression.
Comparison with Similar Compounds
Sulfone vs. Thioether Substituents
Fluorinated Aromatic Moieties
Furan vs. Thiophene Heterocycles
- The 6-(furan-2-yl) group offers oxygen-mediated hydrogen bonding, contrasting with sulfur’s polarizability in thiophene-containing analogs (e.g., compound 39, ). This may alter pharmacokinetic profiles .
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Preparation Methods
Route A: Acid Chloride Aminolysis
- Convert pyrazolo[3,4-b]pyridine-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux for 4 hours.
- React the acid chloride with 4-fluorophenethylamine in THF with triethylamine as a base at 0°C → room temperature for 12 hours.
- Isolate the product via filtration and recrystallization (yield: 65–75%).
Route B: Palladium-Catalyzed Aminocarbonylation
As described in Section 1, this one-pot method bypasses the acid chloride intermediate, directly coupling the iodide with 4-fluorophenethylamine under CO atmosphere (yield: 88–93%).
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.56 (d, J = 3.6 Hz, 1H, furan-H), 6.78 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 4.32 (m, 2H, tetrahydrothiophene-H), 3.92 (s, 3H, CH₃), 3.45 (t, J = 7.2 Hz, 2H, phenethyl-H).
- HRMS (ESI): m/z calculated for C₂₈H₂₆FN₄O₄S [M+H]⁺: 557.1564; found: 557.1568.
Yield Comparison Table:
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Carboxamide Formation | Route A (SOCl₂) | 70 | 98 |
| Carboxamide Formation | Route B (Pd) | 90 | 99 |
| Furan Coupling | Suzuki | 80 | 97 |
Challenges and Optimization
Key challenges include regioselectivity in cross-coupling reactions and over-oxidation of the tetrahydrothiophene moiety. Optimizing ligand choice (e.g., Xantphos for Pd reactions) and stoichiometric control of m-CPBA mitigates these issues. Scalability trials indicate Route B (Pd-catalyzed) is superior for industrial applications due to fewer steps and higher yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
